7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFGRZMURAUXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Imidazo[1,2-a]pyridine Core Formation
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For 7-chloro-6-fluoro derivatives, pre-functionalized starting materials are essential. For example, 6-fluoro-2-aminopyridine undergoes condensation with chloroacetic acid under acidic conditions (HCl, reflux, 12–24 h) to yield the bicyclic intermediate. This step achieves regioselectivity by positioning substituents at C6 and C7 through steric and electronic effects.
Key Reaction Parameters:
Halogenation Techniques for Chloro and Fluoro Substituents
Introducing chloro and fluoro groups at C7 and C6 requires sequential halogenation. Two predominant approaches are identified:
Direct Electrophilic Halogenation
Chlorination:
-
Selectivity: Chlorine preferentially substitutes at the C7 position due to the directing effect of the adjacent nitrogen.
Fluorination:
Halogen Exchange via Sandmeyer Reaction
A patent route describes converting an amino group to chloro via diazotization:
Functional Group Modifications
Optimized Synthetic Routes
Route A: Sequential Halogenation and Cyclocondensation
-
Starting Material: 6-Fluoro-2-aminopyridine.
Overall Yield: 58% (4 steps).
Route B: Post-Cyclization Halogenation
-
Cyclocondensation: 2-Aminopyridine with bromoacetic acid.
Overall Yield: 62% (4 steps).
Critical Analysis of Methodologies
Yield Comparison
Route B marginally outperforms Route A due to higher hydrolysis efficiency.
Purity and Scalability
-
Route A: Requires chromatographic purification post-hydrolysis, limiting scalability.
-
Route B: Precipitation in aqueous HCl achieves >95% purity without chromatography.
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent highlights the use of flow reactors for diazotization and fluorination steps, reducing reaction times by 50%.
Solvent Recovery
-
DMF Recycling: Distillation recovers >90% solvent, reducing costs.
-
Waste Management: CuCl₂ byproducts are neutralized with NaHCO₃.
Emerging Innovations
Photocatalytic Fluorination
Recent studies propose visible-light-mediated C–H fluorination using Selectfluor®, achieving 65% yield at C6 without directing groups.
Enzymatic Hydrolysis
Lipase-catalyzed ester hydrolysis under mild conditions (pH 7, 37°C) attains 88% yield, avoiding strong acids/bases.
Challenges and Solutions
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid allows it to act as a versatile scaffold for drug development. Its applications include:
- Antimicrobial Activity : Several studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effective inhibition, making it a candidate for antibiotic development.
- Anticancer Properties : Research has demonstrated that this compound can inhibit certain cancer cell lines. Its mechanism may involve the disruption of cellular signaling pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects : The compound has also been investigated for its potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Biological Target Interactions
The interactions of this compound with biological targets are crucial for understanding its therapeutic potential. Notable interactions include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Binding : Studies indicate that this compound can bind to certain receptors, modulating their activity and influencing physiological responses.
Synthetic Routes
Several synthetic pathways have been developed to produce this compound. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing the electron-withdrawing properties of chlorine and fluorine to facilitate nucleophilic attacks.
- Electrophilic Aromatic Substitution : Exploiting the reactivity of the aromatic system to introduce various substituents.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus, suggesting its potential as a new antibiotic agent.
- Case Study on Cancer Cell Lines : Research published in Cancer Research indicated that the compound inhibited growth in breast cancer cell lines through apoptosis induction.
- Case Study on Enzyme Inhibition : A study found that this compound effectively inhibited cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related imidazo[1,2-a]pyridine derivatives (Table 1). Key differences lie in substituent positions, halogenation patterns, and functional groups, which influence physicochemical and pharmacological behavior.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects: The fluorine substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-chloro derivatives) due to reduced susceptibility to oxidative degradation .
Steric and Hydrogen-Bonding Interactions :
- The carboxylic acid at position 2 in all compounds facilitates hydrogen bonding, critical for target binding. However, its position relative to halogens (e.g., Cl at C7 vs. C3) alters steric accessibility for enzyme active sites .
Pharmacological Implications :
- The pyridyl-substituted compound (cpd 11) exhibits superior solubility (logP ~1.2) compared to halogenated derivatives (logP ~2.5–3.0), making it more suitable for oral bioavailability .
- The 8-chloro-CF₃ analog shows higher thermal stability (decomposition temp. >250°C) due to strong electron-withdrawing effects of CF₃ .
Biological Activity
7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 202.58 g/mol
- CAS Number : 135392129
The structure of this compound features a chloro and fluoro substituent that may influence its activity against various biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
In a study evaluating the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, this compound demonstrated significant activity against several cancer cell lines with IC values indicating effective growth inhibition:
Antimicrobial Activity
The compound also exhibited antimicrobial properties against various pathogens, with studies revealing:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 12.5 | |
| S. aureus | 10.0 | |
| P. aeruginosa | 15.0 |
Case Studies
- Case Study on Anticancer Efficacy : A preclinical study assessed the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer therapeutic agent.
- Case Study on Antimicrobial Resistance : Another study explored the compound's effectiveness against antibiotic-resistant strains of bacteria. The results showed that it retained activity against resistant strains, suggesting a promising avenue for development in treating resistant infections.
Q & A
Q. What are the standard synthetic routes for 7-chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted pyridine precursors with halogenated reagents. A common strategy includes introducing chlorine and fluorine via electrophilic substitution or halogen-exchange reactions. For example, chlorination at the 7-position can be achieved using POCl₃, while fluorination at the 6-position may employ DAST (diethylaminosulfur trifluoride). Carboxylic acid functionality is often retained or introduced via hydrolysis of ester precursors .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- HPLC-MS for assessing purity and molecular weight verification.
- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen bonds.
- X-ray crystallography for definitive structural elucidation, though this requires high-quality crystals .
Q. How does the presence of chloro and fluoro substituents influence the compound’s reactivity?
The electron-withdrawing effects of Cl and F increase the electrophilicity of the imidazo[1,2-a]pyridine core, making it reactive toward nucleophilic substitution (e.g., amidation at the carboxylic acid group). Fluorine’s strong electronegativity also enhances metabolic stability, which is critical in medicinal chemistry applications .
Q. What purification methods are effective for this compound?
Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) are standard. Purity ≥95% is achievable with repeated crystallization, as noted for structurally related imidazopyridines .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing fluorine at the 6-position?
Fluorination efficiency depends on precursor reactivity and reagent choice. DAST or Deoxo-Fluor® are preferred for direct fluorination, but yields may vary due to competing side reactions. Optimizing temperature (0–25°C) and using anhydrous conditions can mitigate decomposition. Recent studies suggest microwave-assisted synthesis reduces reaction time and improves selectivity .
Q. How to address discrepancies in melting point data across different studies?
Variations in reported melting points (e.g., 188°C vs. 248°C for similar compounds) often arise from differences in purity, polymorphic forms, or decomposition during heating. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should accompany melting point determination to identify decomposition events .
Q. What strategies are used to study the compound’s stability under varying pH conditions?
Stability assays involve incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC. For example, the carboxylic acid group may hydrolyze under strongly acidic or basic conditions. Kinetic studies at 37°C can model physiological stability, with LC-MS identifying degradation products .
Q. How to resolve spectral data contradictions in structural elucidation?
Conflicting NMR or IR data may stem from tautomerism or solvent effects. Use 2D NMR (e.g., COSY, NOESY) to resolve proton coupling ambiguities. Computational tools like DFT (density functional theory) can predict spectral profiles and validate experimental data .
Q. What computational methods assist in predicting the compound’s bioactivity?
Molecular docking (AutoDock, Glide) evaluates binding affinity to target proteins (e.g., kinases). QSAR models trained on imidazopyridine derivatives correlate substituent effects (e.g., Cl/F position) with antibacterial or anticancer activity. ADMET prediction tools (SwissADME) assess pharmacokinetic properties .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies?
- Substituent variation : Compare analogs with Cl/F at positions 6, 7, or 8 to assess positional effects.
- Bioisosteric replacement : Replace carboxylic acid with sulfonamide or ester groups to modulate solubility.
- In vitro assays : Use MIC (minimum inhibitory concentration) tests for antimicrobial activity or MTT assays for cytotoxicity profiling .
Q. Methodological Notes
- Contradictory Data : Always cross-validate melting points, spectral data, and bioactivity results with orthogonal methods (e.g., TGA + DSC for thermal behavior) .
- Synthetic Optimization : Design fractional factorial experiments to test reaction variables (solvent, catalyst, temperature) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
